molecular formula C11H9FO4 B1599192 Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 39757-34-1

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1599192
CAS No.: 39757-34-1
M. Wt: 224.18 g/mol
InChI Key: PAEDUWHKVNTJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Key Intermediates

The preparation of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate generally involves the synthesis of 4-aryl-2,4-diketoesters, which serve as crucial intermediates. The presence of the 4-fluorophenyl substituent is introduced through the appropriate aryl precursor.

Preparation of 4-Aryl-2,4-diketoesters

  • These compounds are typically synthesized via controlled oxidation or acylation reactions starting from corresponding aryl ketones or esters.
  • For the 4-(4-fluorophenyl) derivative, 4-fluorobutyrophenone is used as the starting aryl ketone.
  • The ketoester is formed by esterification and subsequent functional group transformations to introduce the 2,4-dioxo functionality.

Synthesis of this compound

  • The target compound is often prepared by selective methylation of the corresponding 4-(4-fluorophenyl)-2,4-dioxobutanoic acid or by direct esterification of the diketoacid intermediate.
  • Common reagents for methylation include diazomethane or acidic methanol under reflux conditions.
  • The reaction conditions are optimized to prevent over-alkylation or decomposition of the sensitive diketo structure.

Representative Synthetic Procedure (Literature-Based)

A typical synthesis involves the following steps:

Step Description Reagents/Conditions Notes
1 Synthesis of 4-(4-fluorophenyl)-2,4-diketoester Starting from 4-fluorobutyrophenone, reaction with diethyl oxalate or equivalent Controlled temperature to avoid side reactions
2 Hydrolysis to 4-(4-fluorophenyl)-2,4-dioxobutanoic acid Aqueous base (e.g., LiOH) in dioxane or aqueous ethanol Mild conditions to preserve keto groups
3 Methyl esterification Treatment with methanol and acid catalyst or diazomethane methylation Ensures formation of methyl ester without affecting keto groups
4 Purification Recrystallization or column chromatography To obtain high purity compound

Advanced Synthetic Strategies and Research Findings

Recent research, such as the synthesis of pyrazole derivatives involving this compound as a key intermediate, provides insights into improved preparation methods:

  • Knorr [3 + 2] Cyclization Reaction: This method uses 4-aryl-2,4-diketoesters reacting with arylhydrazines in acetic acid at reflux to form pyrazole carboxylic acids, with this compound as a precursor.
  • Hydrolysis and Coupling: Hydrolysis of ester intermediates using lithium hydroxide in dioxane, followed by coupling reactions using HBTU and triethylamine, facilitates the synthesis of complex derivatives.
  • Use of Acid Chlorides: Conversion of pyrazole carboxylic acids to acid chlorides with thionyl chloride (SOCl2) in toluene, followed by coupling with amino acids, is a method to access related compounds.

These methods highlight the versatility of this compound in complex organic synthesis, emphasizing the importance of controlled reaction conditions to maintain the integrity of the diketoester moiety.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Esterification of diketoacid 4-(4-fluorophenyl)-2,4-dioxobutanoic acid Methanol, acid catalyst or diazomethane Mild reflux or room temperature High purity methyl ester Sensitive to overreaction
Knorr Cyclization (for derivatives) 4-aryl-2,4-diketoesters + arylhydrazines Acetic acid, reflux Efficient ring formation Enables synthesis of pyrazole derivatives Requires careful temperature control
Hydrolysis and Coupling Ester intermediates LiOH, HBTU, triethylamine Room temperature to mild heating Facilitates further functionalization Multi-step process
Acid Chloride Formation Pyrazole carboxylic acids SOCl2, toluene Reflux Enables amide bond formation Use of corrosive reagents

Notes on Analytical and Purity Considerations

  • Commercial suppliers like Sigma-Aldrich provide this compound primarily for research use without extensive analytical data; users are advised to confirm identity and purity independently.
  • Analytical methods typically include NMR, IR spectroscopy, and chromatography to verify structure and purity.
  • The compound’s sensitivity to hydrolysis and decomposition necessitates careful handling and storage under inert atmosphere or refrigeration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(4-fluorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily recognized for its role as an intermediate in pharmaceutical development . Its derivatives have been investigated for potential anti-cancer and antimicrobial properties. The fluorine atom in the para position of the phenyl ring enhances its biological activity by influencing molecular interactions.

Case Study: Anticancer Activity

Research has shown that compounds derived from this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to enhance the effectiveness of pesticides and herbicides . Its unique chemical properties allow it to improve the bioavailability and efficacy of active ingredients in agrochemical formulations.

Case Study: Pesticide Formulation

Studies have indicated that incorporating this compound into pesticide formulations increases their effectiveness against resistant pest populations. Field trials have shown improved crop yields and reduced pesticide application rates.

Material Science

This compound is explored in the development of novel materials, particularly polymers. Its ability to influence thermal and mechanical properties makes it a candidate for creating advanced materials with tailored characteristics.

Case Study: Polymer Development

Research into polymer composites has demonstrated that adding this compound can enhance thermal stability and mechanical strength. For example, composites made with this compound showed improved performance under high-temperature conditions compared to traditional materials.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways. It serves as a model compound to understand the interactions between small molecules and biological macromolecules.

Case Study: Enzyme Inhibition Studies

Research has focused on the interaction of this compound with specific enzymes involved in metabolic processes. These studies have revealed insights into its mechanism of action and potential side effects when used as a pharmaceutical agent.

Analytical Chemistry

The compound acts as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques.

Case Study: Chromatography Calibration

In analytical laboratories, this compound has been used to calibrate high-performance liquid chromatography (HPLC) systems. This ensures accuracy in quantifying other compounds in complex biological samples.

Chemical Reactions Analysis

The compound undergoes various chemical reactions including:

  • Oxidation : To form corresponding carboxylic acids.
  • Reduction : Converting the ester group to an alcohol.
  • Substitution : Electrophilic aromatic substitution reactions involving the fluorophenyl group.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?

  • Methodological Answer : The compound can be synthesized via esterification or condensation reactions. A plausible route involves reacting 4-(4-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions . Alternative approaches may adapt protocols for structurally similar compounds, such as the use of ketone precursors and aryl halides in cross-coupling reactions . Key steps include:

  • Purification via column chromatography or recrystallization.
  • Validation by melting point analysis and spectroscopic techniques.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl group and ester functionality. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for exact mass determination). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) . For detailed structural elucidation, X-ray crystallography may be employed if single crystals are obtainable .

Q. How does the fluorophenyl group affect the compound’s solubility and stability?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances the compound’s polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability under basic conditions due to potential hydrolysis of the ester group. Stability studies should include pH-dependent degradation assays and thermal gravimetric analysis (TGA) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures or hexane/ethyl acetate systems is recommended. For impurities with similar polarity, preparative HPLC with a C18 column and acetonitrile/water gradient can achieve high purity (>95%) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The fluorine atom’s inductive effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electron deficiency of the β-diketone moiety. Computational studies (DFT) can model charge distribution, while experimental kinetic assays using nucleophiles (e.g., hydroxylamine) quantify reactivity .

Q. What enzymatic pathways interact with structurally related β-diketo esters?

  • Methodological Answer : Analogous compounds, such as 4-(2-aminophenyl)-2,4-dioxobutanoate, are intermediates in tryptophan metabolism, processed by kynurenine aminotransferase (EC 2.6.1.7). Enzymatic assays with liver microsomes or recombinant enzymes can identify metabolic products (e.g., fluorinated xanthurenate analogs) .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and bioavailability. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) predict metabolic stability. Tools like SwissADME or AutoDock Vina are recommended for simulation .

Q. How does the compound behave under varying electrochemical conditions?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a glassy carbon electrode reveals redox-active sites (e.g., diketone reduction). Controlled-potential electrolysis coupled with HPLC-MS identifies degradation pathways under oxidative/reductive stress .

Q. What role does steric hindrance play in its coordination chemistry with metal ions?

  • Methodological Answer : Titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) monitored by UV-Vis spectroscopy assess chelation capacity. X-ray absorption spectroscopy (XAS) elucidates coordination geometry. The fluorophenyl group may sterically hinder octahedral complex formation .

Q. How can contradictory spectral data from different batches be resolved?

  • Methodological Answer :
    Conduct batch-to-batch reproducibility studies using standardized synthetic protocols. High-resolution MS and 2D NMR (COSY, HSQC) differentiate between structural isomers or impurities. Statistical tools (e.g., PCA) analyze variability in spectral datasets .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEDUWHKVNTJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404188
Record name methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-34-1
Record name Methyl 4-fluoro-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39757-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dimethyl oxalate (18.80 g, 0.159 mol) and 4'-fluoroacetophenone (20.0 g, 0.145 mol) were charged to a 1000 mL round-bottom flask and diluted with methanol (400 mL). The reaction flask was placed in a sonication bath (Bransonic 1200), and sodium methoxide (25% in methanol, 70 mL) was added over 25 minutes. The reaction was sonicated at 45° C. for 16 hours. The reaction became an insoluble mass during this time. The solid was mechanically broken up, then poured into a hydrochloric acid solution (1N, 500 mL). A magnetic stirrer was added, and the white suspension was stirred vigorously at room temperature for 60 minutes. The suspension was cooled to 0° C. and held for 30 minutes. The solid was filtered, and the filter cake was then washed with cold water (100 mL). Upon drying, methyl 4-[4-fluorophenyl]-2,4-diketobutanoate was obtained (22.91 g, 70.6%) as the enol: 1H NMR (CDCl3 /300 MHz) 8.03 (ddd, J=8.86 Hz, J=8.66 Hz, J=5.03 Hz, 2H), 7.19 (dd, J=8.86 Hz, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H). 19F NMR (CDCl3 /282.2 MHz) -103.9(m).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.